Cefpodoxime Proxetil Impurity E

Description

Role of Structural Analogues in Antibiotic Degradation Pathways

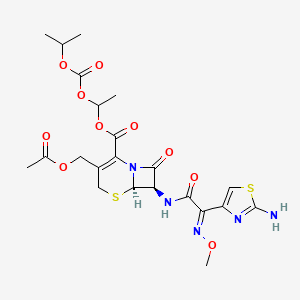

Cefpodoxime Proxetil Impurity E, chemically designated as (1RS)-1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-3-(acetoxymethyl)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a structural analogue arising from esterification and acyloxyalkyl side-chain modifications. Its formation is linked to synthetic intermediates and hydrolytic degradation under stress conditions such as elevated temperature or UV exposure.

Liquid chromatography–tandem mass spectrometry (LC–MS^n) studies have identified Impurity E as part of a cohort of 15 impurities in commercial cefpodoxime proxetil samples, including seven pharmacopeial impurities and eight newly characterized compounds. The structural homology of Impurity E to the parent drug facilitates predictable fragmentation patterns, as demonstrated by its mass spectral profile:

$$ \text{Molecular Formula: } \text{C}{22}\text{H}{27}\text{N}{5}\text{O}{10}\text{S}_{2} $$

$$ \text{Molecular Weight: } 585.6 \, \text{g/mol} $$

$$ \text{Fragmental Ions: } m/z \, 526, 428, 410, 382, 241, 167 $$

These ions correspond to cleavage at the β-lactam ring, thiazole group, and ester linkages, aligning with established cephalosporin degradation mechanisms.

Table 1: Key Characteristics of this compound

Regulatory Imperatives for Impurity Identification in Prodrug Formulations

The International Council for Harmonisation (ICH) Q3A guidelines mandate identification and quantification of impurities exceeding thresholds of 0.10% in drug substances. For cefpodoxime proxetil, a prodrug requiring enzymatic conversion to its active form, impurity control is paramount to prevent pharmacokinetic interference. The European Pharmacopeia 7.0 specifies limits for Impurity E and related analogues, necessitating advanced analytical techniques for compliance.

Liquid chromatography–high-resolution mass spectrometry (LC–HRMS) has been employed to differentiate isobaric impurities and validate method specificity. For instance, Impurity E’s distinct retention time (46.3 minutes) and UV spectrum (λ~max~ = 243 nm) enable precise quantification against pharmacopeial reference standards. Regulatory submissions for generic cefpodoxime proxetil formulations must include impurity profiles validated through forced degradation studies, as exemplified by oxidative and thermal stress tests revealing Impurity E’s stability thresholds.

Table 2: Regulatory Chromatographic Parameters for Impurity E

| Parameter | Value | Method |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Formic acid–methanol–water (gradient) | |

| Detection | UV at 243 nm | |

| Retention Time | 46.3 minutes |

Properties

Molecular Formula |

C22H27N5O10S2 |

|---|---|

Molecular Weight |

585.6 g/mol |

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1 |

InChI Key |

JRBKWVHQXXREQH-JGLUBIDVSA-N |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route of Cefpodoxime Proxetil

The synthesis of cefpodoxime proxetil involves the following key steps:

- Starting Material: Cefpodoxime acid is prepared according to established procedures (e.g., US Patent 4,486,425).

- Esterification: Cefpodoxime acid is reacted with 1-iodoethyl isopropyl carbonate in an aprotic solvent such as dimethylacetamide (DMAc) at temperatures between 0°C and -20°C.

- Base Catalysis: A mixture of organic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) and inorganic base (e.g., sodium acetate) is used to facilitate ester formation.

- Work-up: The reaction mixture is treated with aqueous hydrochloric acid, sodium thiosulfate, and extracted with ethyl acetate.

- Purification: The crude product is purified by charcoal treatment, sodium dithionite washing, and crystallization as the methanesulfonate salt, followed by basification to pH 4.5 to yield pure cefpodoxime proxetil.

Formation of Impurity E

Impurity E is a known process-related impurity identified in cefpodoxime proxetil synthesis. Its formation is mainly linked to side reactions during the esterification and purification steps. The impurity typically arises from incomplete esterification or side reactions involving the carbonate reagent or the base.

Optimized Preparation to Minimize Impurity E

An improved process patent (WO2010097675A1) describes conditions to reduce Impurity E to less than 0.3% while achieving high assay purity (~99%) and yield:

| Step | Conditions | Outcome |

|---|---|---|

| Esterification | Cefpodoxime acid + 1-iodoethyl isopropyl carbonate in DMAc at -10 to -15°C with organic/inorganic base | Efficient ester formation with low impurity formation |

| Work-up | Acidification with aqueous HCl, sodium thiosulfate treatment, extraction with ethyl acetate | Removal of unreacted materials and impurities |

| Purification | Charcoal and sodium dithionite treatment, crystallization as methanesulfonate salt, basification to pH 4.5 | High purity cefpodoxime proxetil with controlled impurity levels |

This process includes careful temperature control, reagent addition rates, and purification steps to limit Impurity E formation.

Analytical Characterization and Identification of Impurity E

LC–MS/MS Characterization

- Impurity E is characterized by its retention time and mass fragmentation pattern using LC–MS/MS.

- The impurity shows a protonated molecular ion ([M+H]+) distinct from cefpodoxime proxetil, allowing differentiation.

- Fragmentation pathways help elucidate its structure, confirming it as a process-related impurity rather than a degradation product.

Stress Testing Insights

- Stress tests involving heat, UV light, and oxidation show that Impurity E remains stable under typical degradation conditions, confirming its origin from synthesis rather than degradation.

- Other impurities increase under stress, but Impurity E levels correlate with synthesis parameters.

Data Table: Summary of Preparation Conditions and Impurity E Control

Chemical Reactions Analysis

Types of Reactions: Cefotaxime Proxetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the conversion of Cefotaxime Proxetil into its active form, cefotaxime.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Cefotaxime Proxetil, leading to the formation of degradation products.

Major Products Formed: The primary product formed from the hydrolysis of Cefotaxime Proxetil is cefotaxime, which exhibits potent antibacterial activity. Other degradation products may form under oxidative or substitution conditions, but these are typically less active or inactive compared to cefotaxime .

Scientific Research Applications

Cefotaxime Proxetil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound in the study of cephalosporin antibiotics.

- Employed in the development of new synthetic methodologies for cephalosporin derivatives.

Biology:

- Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

- Used in microbiological studies to evaluate the susceptibility of various bacterial strains to cephalosporin antibiotics.

Medicine:

- Widely used in clinical settings to treat bacterial infections.

- Studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in different patient populations .

Industry:

- Utilized in the formulation of pharmaceutical products, including tablets and suspensions.

- Applied in the development of new drug delivery systems to enhance the bioavailability and therapeutic effects of cephalosporin antibiotics .

Mechanism of Action

Cefotaxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. After de-esterification by intestinal esterases, the active form, cefotaxime, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall. As a result, the bacteria are unable to form a functional cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cefpodoxime Proxetil Impurity E shares structural and analytical similarities with other impurities, which are classified into degradation products (formed under stress conditions) and synthetic by-products (introduced during manufacturing). Below is a detailed comparison based on molecular properties, origin, and analytical data from the evidence:

Table 1: Comparative Analysis of Cefpodoxime Proxetil Impurities

Key Observations :

Structural Similarities: Impurity E (inferred from EP 7.0) likely resembles Impurity D (C₂₁H₂₇N₅O₉S₂), as both are diastereomers or positional isomers with identical molecular weights but distinct retention times (e.g., IMP-S4a at 62.7 min vs. IMP-S6a at 76.9 min) . Dimer impurities (e.g., Impurity H and Dimer Impurity) exhibit higher molecular weights (>1000 Da) due to covalent bonding between two cefpodoxime molecules, unlike monomeric impurities like Impurity A .

Origin :

- Degradation impurities (e.g., Impurity A, IMP-S12) form under stress conditions (acid/alkaline hydrolysis, oxidation). For example, IMP-S4 and IMP-S6 increase under thermal stress .

- Synthetic impurities (e.g., IMP-S7, Dimer Impurity) arise during esterification or incomplete purification. IMP-S7 contains an additional C₄H₆O₂ group compared to the parent drug, suggesting a side reaction during synthesis .

Analytical Differentiation :

- Retention times and fragmentation patterns distinguish stereoisomers. For instance, Impurity D diastereomers (IMP-S4a and IMP-S6a) share the same molecular formula but elute at 62.7 min and 76.9 min, respectively .

- High-resolution MS (LC-HRMS) and MS/MS are critical for identifying low-concentration impurities (e.g., five synthetic impurities in were uncharacterized due to trace levels) .

Regulatory Status: Known impurities (A, B, D, H) are listed in pharmacopeias, while IMP-S7 and IMP-S12 were newly identified in recent studies .

Research Findings and Implications

- Degradation Pathways: Impurity E and related degradation products form via hydrolysis of the β-lactam ring or oxidation of the methoxyimino group, common in cephalosporins .

- Synthetic By-Products : Dimerization and esterification by-products (e.g., Impurity H) highlight the need for optimized reaction conditions to minimize their formation .

- Quality Control : LC-MS/MS methods validated per ICH Q2(R1) are essential for detecting impurities at levels as low as 0.1% .

Q & A

Q. How is Cefpodoxime Proxetil Impurity E identified and characterized in pharmaceutical formulations?

Methodological Answer: Impurity E is identified using hyphenated analytical techniques such as RP-HPLC with UV detection (at 222 nm) and confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . The European Pharmacopoeia (EP) specifies retention time matching and spectral consistency with reference standards for validation. For example, chromatographic separation using a mobile phase of methanol and phosphate buffer (pH 4.0) in a 60:40 ratio achieves baseline resolution between the parent drug and Impurity E . Quantitative thresholds are set per ICH Q3B guidelines, where impurities exceeding 0.10% require full structural elucidation .

Reference Data:

Q. What are the regulatory requirements for quantifying Impurity E in Cefpodoxime Proxetil formulations?

Methodological Answer: Regulatory guidelines (e.g., ICH Q3B, EP monographs) mandate that total impurities in Cefpodoxime Proxetil formulations must not exceed 6.0%, with individual unspecified impurities limited to ≤0.10%. Quantification involves:

- System suitability testing : Resolution ≥6 between Impurity E and adjacent peaks, RSD ≤2.0% for reproducibility .

- Calibration curves : Linear range 0.4–2.4 µg/mL (R² ≥0.999) for Impurity E, validated using a six-point concentration series .

- LOQ/LOD : LOQ = 0.212 µg/mL, LOD = 0.070 µg/mL, ensuring sensitivity for trace analysis .

Q. How do researchers ensure chromatographic specificity for Impurity E in complex matrices?

Methodological Answer: Specificity is validated by forced degradation studies under acidic, alkaline, oxidative, and thermal stress. For example:

- Hydrolysis : Exposure to 0.1N HCl/NaOH at 80°C for 24 hours.

- Oxidation : Treatment with 3% H₂O₂ for 6 hours. Chromatograms are analyzed for co-elution or peak interference. Resolution ≥1.5 between Impurity E and degradation products confirms method robustness .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between pharmacopeial methods and in-house HPLC protocols?

Methodological Answer: Discrepancies often arise from gradient elution differences or column chemistry variability . To harmonize

- Compare retention factors (k) and selectivity (α) using columns with identical stationary phases (e.g., C18, 250 mm × 4.6 mm, 5 µm).

- Validate method equivalence via analytical quality by design (AQbD) , optimizing parameters like pH (4.0–4.5), flow rate (0.8–1.0 mL/min), and organic modifier ratio (methanol:buffer = 55:45 to 65:35) .

- Cross-validate using LC-MS/MS to confirm impurity identity when pharmacopeial thresholds are challenged .

Q. What strategies optimize the stability of Impurity E reference standards during long-term storage?

Methodological Answer: Impurity E is hygroscopic and light-sensitive. Storage protocols include:

Q. How can researchers differentiate Impurity E from isomeric or co-eluting degradants in stability studies?

Methodological Answer: Isomeric separation requires chiral chromatography or 2D-LC . For example:

- Use a Chiralpak® IA-3 column with a mobile phase of n-hexane:ethanol (80:20) to resolve stereoisomers.

- Apply principal component analysis (PCA) to UV-Vis spectra (200–400 nm) for spectral dissimilarity confirmation.

- Validate using NMR to assign stereochemical configurations (e.g., δ 2.5–3.0 ppm for methoxymethyl protons) .

Q. What experimental designs are effective for studying the formation kinetics of Impurity E during synthesis?

Methodological Answer: A Central Composite Design (CCD) with factors like reaction temperature (40–80°C), pH (6.0–8.0), and catalyst concentration (0.1–1.0 mol%) can model impurity formation. Responses include:

- Reaction yield (measured by qNMR).

- Impurity E concentration (HPLC area normalization). Statistical tools (e.g., Design Expert®) identify critical parameters and optimize synthesis pathways to minimize impurity generation .

Data Analysis and Contradictions

Q. How should researchers address batch-to-batch variability in Impurity E levels during method validation?

Methodological Answer: Variability is mitigated by:

- Nested ANOVA to partition variance sources (e.g., raw material vs. process parameters).

- Control charts for intermediate precision studies (RSD ≤2.0% for retention time, ≤5.0% for peak area).

- Robustness testing : Deliberate variations in column lot, mobile phase pH (±0.2), and flow rate (±10%) to assess method resilience .

Q. Why might HPLC methods fail to detect Impurity E in certain formulations despite forced degradation?

Methodological Answer: Potential causes include:

- Matrix interference : Excipients like magnesium stearate may co-elute. Use solid-phase extraction (SPE) with C18 cartridges to isolate impurities.

- Low degradation propensity : Impurity E may form only under specific conditions (e.g., high-temperature storage). Accelerated stability studies (40°C/75% RH for 6 months) enhance detection .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.